REACTION_SMILES
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[Br:1][C:2]1=[CH:6][CH2:5][CH2:4][CH:3]1[OH:7].[CH:8](=[CH2:9])[O:10][CH2:11][CH3:12]>>[Br:1][C:2]1=[CH:6][CH2:5][CH2:4][CH:3]1[O:7][CH:8]=[CH2:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCC=C1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=COCC
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Name
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Type
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product
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Smiles
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C=COC1CCC=C1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |